

# Talmapimod inventor developer Scios

**Author:** Smolecule Technical Support Team. **Date:** February 2026

## Compound Focus: Talmapimod

CAS No.: 309913-83-5

Cat. No.: S544489

Get Quote

## Talmapimod Overview and Key Data

The table below summarizes the core information about **Talmapimod**'s development and properties.

| Attribute             | Description                                                                                          |
|-----------------------|------------------------------------------------------------------------------------------------------|
| Inventor/Originator   | Scios [1] [2]                                                                                        |
| Drug Type             | Small molecule [1] [2]                                                                               |
| Synonyms              | SCIO-469 [1] [2] [3]                                                                                 |
| Mechanism of Action   | Selective, ATP-competitive inhibitor of p38 $\alpha$ mitogen-activated protein kinase (MAPK) [3] [4] |
| Highest Phase Reached | Phase II clinical trials [2]                                                                         |

## Quantitative Biochemical and Pharmacological Profile

For research purposes, the following quantitative data characterizes **Talmapimod**'s activity and properties.

| Parameter                     | Value                                                                | Details / Source                                   |
|-------------------------------|----------------------------------------------------------------------|----------------------------------------------------|
| p38 $\alpha$ IC <sub>50</sub> | 9 nM                                                                 | Primary target potency [3] [4]                     |
| p38 $\beta$ IC <sub>50</sub>  | 90 nM                                                                | ~10-fold selectivity over p38 $\beta$ [3] [4]      |
| Selectivity                   | >2000-fold                                                           | Selective over a panel of 20 other kinases [3] [4] |
| Chemical Formula              | C <sub>27</sub> H <sub>30</sub> ClFN <sub>4</sub> O <sub>3</sub> [1] | -                                                  |
| Molecular Weight              | 513.00 g/mol [1] [3]                                                 | -                                                  |
| CAS Registry Number           | 309913-83-5 [1] [2]                                                  | -                                                  |

## Investigated Therapeutic Indications and Status

**Talmapimod** was investigated in Phase II clinical trials for several conditions [1] [2]:

- **Rheumatoid Arthritis:** The primary inflammatory disease target [1].
- **Hematologic Malignancies:** Including **multiple myeloma** and **myelodysplastic syndromes** [1] [2]. Preclinical studies suggested that inhibiting p38 MAPK could improve the bone marrow microenvironment and reduce myeloma cell growth [1].
- **Acute and Chronic Pain:** Also explored as a potential treatment [1].

The drug's development appears to have stalled at Phase II, as it is **not approved** for medical use in the US or any other region [1].

## Detailed Experimental Protocols from Research Contexts

### In Vitro Protocol: Inhibiting Phosphorylation in Myeloma Cells

This protocol is used to assess **Talmapimod**'s functional inhibition of its target in a cellular model [4]:

- **Cell Lines:** Use human multiple myeloma (MM) cell lines (e.g., MM.1S, U266, RPMI8226).

- **Compound Treatment:** Apply **Talmapimod** at concentrations of 100 nM and 200 nM.
- **Incubation:** Treat cells for 1 hour.
- **Analysis Method:** Analyze the inhibition of p38 MAPK phosphorylation via **Western Blot**.

## In Vivo Protocol: Efficacy in a Myeloma Mouse Model

This protocol evaluates the anti-tumor effect of **Talmapimod** in an animal model [4]:

- **Animal Model:** Use six-week-old male triple immune-deficient BNX mice implanted with RPMI-8226 MM cells to form palpable tumors.
- **Dosing Regimen:** Administer **Talmapimod** orally (P.O.) at doses of 10, 30, and 90 mg/kg.
- **Dosing Frequency:** Administer twice daily.
- **Study Duration:** Continue treatment for 14 days.
- **Endpoint Measurement:** Measure tumor growth and weigh palpable tumors at the end of the study to determine dose-dependent efficacy.

## Mechanism of Action and Signaling Pathway

**Talmapimod** exerts its effects by specifically inhibiting the p38 $\alpha$  MAPK, a key enzyme in a major inflammatory signaling pathway. The following diagram illustrates this mechanism and the downstream consequences relevant to its investigated uses.



Click to download full resolution via product page

Diagram: **Talmapimod** inhibits p38α MAPK, reducing production of pro-inflammatory mediators [1].

**Need Custom Synthesis?**

Email: [info@smolecule.com](mailto:info@smolecule.com) or Request Quote Online.

## References

1. Talmapimod: Uses, Interactions, Mechanism of Action [go.drugbank.com]
2. Talmapimod - Drug Targets, Indications, Patents [synapse.patsnap.com]
3. Talmapimod | Mechanism | Concentration [selleckchem.com]
4. Talmapimod hydrochloride (Synonyms: SCIO-469 ... [medchemexpress.com]

To cite this document: Smolecule. [Talmapimod inventor developer Scios]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b5444489#talmapimod-inventor-developer-scios>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States  
**Phone:** (512) 262-9938  
**Email:** [info@smolecule.com](mailto:info@smolecule.com)  
**Web:** [www.smolecule.com](http://www.smolecule.com)